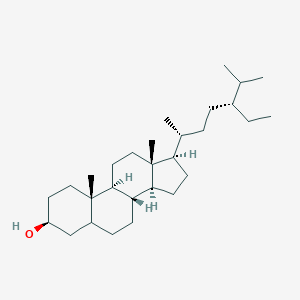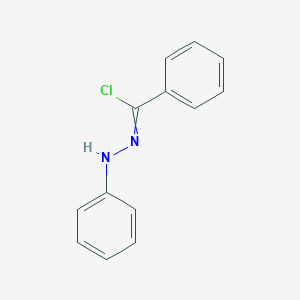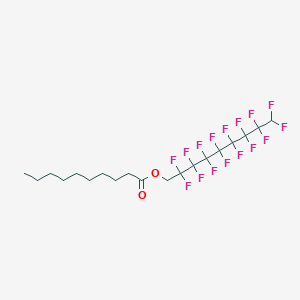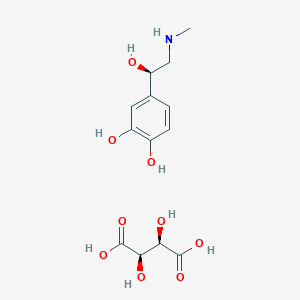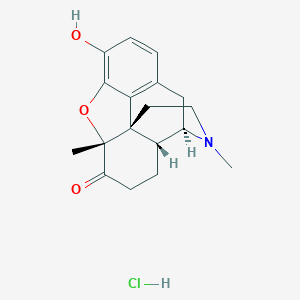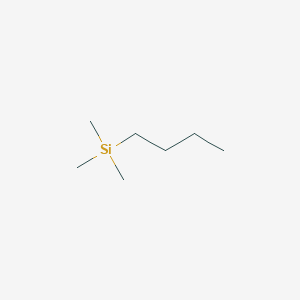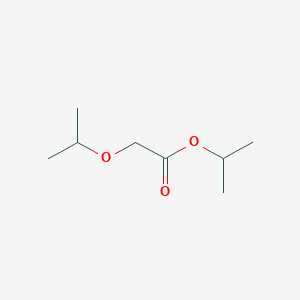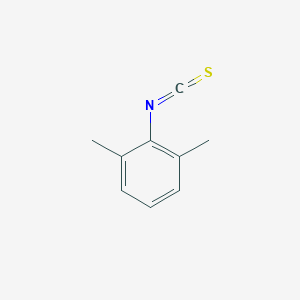
2,6-Dimethylphenyl isothiocyanate
Übersicht
Beschreibung
2,6-Dimethylphenyl isothiocyanate is a chemical compound that is related to various research areas, including organic synthesis and material science. Although the provided papers do not directly discuss 2,6-Dimethylphenyl isothiocyanate, they do mention compounds with the 2,6-dimethylphenyl moiety, which suggests its relevance in the synthesis and structural analysis of various organic compounds.
Synthesis Analysis
The synthesis of compounds containing the 2,6-dimethylphenyl group involves various chemical reactions. For instance, the reaction of N-(2,6-dimethylphenyl)-P,P-diphenylphosphinamine with elemental sulfur and selenium leads to the formation of chalcogenides, as reported in the synthesis of N-(2,6-dimethylphenyl)diphenylphosphinamine chalcogenides . Similarly, the interaction of N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid results in the formation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of compounds with the 2,6-dimethylphenyl group is often determined using X-ray crystallography. For example, the solid-state structures of phosphinamine chalcogenides and a zirconium complex were established by single-crystal X-ray diffraction analysis . The crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were also characterized by X-ray single-crystal diffraction .
Chemical Reactions Analysis
The chemical reactivity of compounds containing the 2,6-dimethylphenyl group can be complex. For instance, the alcoholysis of a specific aluminum complex with t-BuOH affords N-methylthio-N-(2,6-dimethylphenyl)-2,6-dimethyl-1,4-quinonediimine, which exhibits dynamic behavior in solution . The synthesis of 1,4-dihydro-2,6-dimethyl-4-(2′-isopropylphenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester, a nifedipine analogue, also involves specific chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the 2,6-dimethylphenyl group can be inferred from their synthesis and structural data. For example, the presence of extensive intermolecular hydrogen bonding in the solid-state structure of certain compounds suggests specific physical properties . The kinetic investigations of substitution reactions in aqueous solutions of sterically hindered molecules provide insights into their chemical properties .
Wissenschaftliche Forschungsanwendungen
-
Chiral Stationary Phase in Normal-Phase Liquid Chromatography
- Application Summary : 2,6-Dimethylphenyl isothiocyanate is used in the preparation of derivatized β-cyclodextrins . These derivatized β-cyclodextrins are used as a chiral stationary phase in normal-phase liquid chromatography .
- Methods of Application : The isothiocyanate is used to derivatize β-cyclodextrins, which are then used as a stationary phase in chromatography . The specific procedures and parameters would depend on the exact nature of the chromatography experiment.
- Results or Outcomes : The use of these derivatized β-cyclodextrins as a chiral stationary phase can help in the separation of enantiomers, which is a crucial task in modern analytical chemistry .
-
Preparation of Tris(2,6-dimethylphenylimido)methylrhenium (VII)
- Application Summary : 2,6-Dimethylphenyl isothiocyanate is used in the synthesis of tris(2,6-dimethylphenylimido)methylrhenium (VII) .
- Results or Outcomes : The outcome of this application is the synthesis of tris(2,6-dimethylphenylimido)methylrhenium (VII), a compound that could have potential applications in various fields of chemistry .
-
Preparation of 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea
- Application Summary : 2,6-Dimethylphenyl isothiocyanate is used in the synthesis of 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea .
- Results or Outcomes : The outcome of this application is the synthesis of 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea, a compound that could have potential applications in various fields of chemistry .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-isothiocyanato-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULUECCNPPJFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172826 | |
| Record name | 2,6-Xylyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl isothiocyanate | |
CAS RN |
19241-16-8 | |
| Record name | 2-Isothiocyanato-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Xylyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19241-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Xylyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-xylyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-XYLYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIM0LV0QKN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

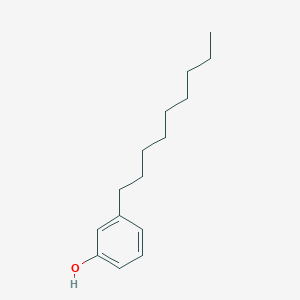
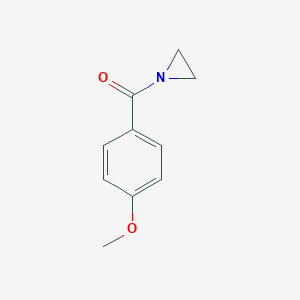

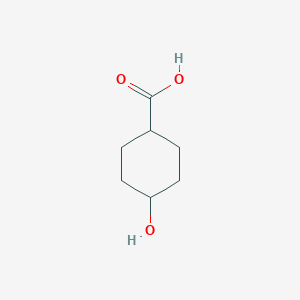
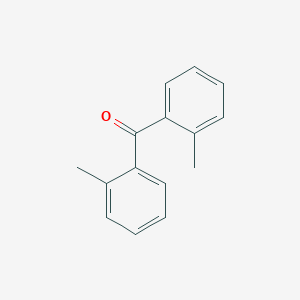
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
